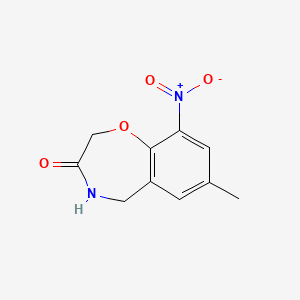

7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

CAS No.: 697234-10-9

Cat. No.: VC2500383

Molecular Formula: C10H10N2O4

Molecular Weight: 222.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 697234-10-9 |

|---|---|

| Molecular Formula | C10H10N2O4 |

| Molecular Weight | 222.2 g/mol |

| IUPAC Name | 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3-one |

| Standard InChI | InChI=1S/C10H10N2O4/c1-6-2-7-4-11-9(13)5-16-10(7)8(3-6)12(14)15/h2-3H,4-5H2,1H3,(H,11,13) |

| Standard InChI Key | VVLQWQITYUYCME-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2 |

| Canonical SMILES | CC1=CC2=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2 |

Introduction

Chemical Identity and Properties

Chemical Identification

7-Methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is characterized by specific chemical identifiers that distinguish it from related compounds. The key identifiers are summarized in Table 1.

Table 1: Chemical Identification Parameters of 7-Methyl-9-Nitro-4,5-Dihydro-1,4-Benzoxazepin-3(2H)-One

| Parameter | Value |

|---|---|

| CAS Number | 697234-10-9 |

| Molecular Formula | C₁₀H₁₀N₂O₄ |

| Molecular Weight | 222.2 g/mol |

| IUPAC Name | 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3-one |

| Standard InChI | InChI=1S/C10H10N2O4/c1-6-2-7-4-11-9(13)5-16-10(7)8(3-6)12(14)15/h2-3H,4-5H2,1H3,(H,11,13) |

| Standard InChIKey | VVLQWQITYUYCME-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C(=C1)N+[O-])OCC(=O)NC2 |

The compound features a benzoxazepine core structure with specific substituents: a methyl group at position 7 and a nitro group at position 9. The heterocyclic ring system includes a carbonyl group at position 3, forming an amide functionality.

Structural Characteristics

The structure of 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one incorporates several key functional groups:

-

A seven-membered heterocyclic ring containing both oxygen and nitrogen atoms

-

A benzene ring fused to the heterocyclic ring

-

A methyl substituent at position 7 on the benzene ring

-

A nitro group at position 9 on the benzene ring

-

A carbonyl group at position 3, forming part of an amide functionality

This particular arrangement of functional groups contributes to the compound's chemical reactivity and potential biological interactions.

Physical Properties

Limited specific data is available regarding the physical properties of 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. Based on its molecular structure and related compounds, some properties can be estimated as shown in Table 2.

Table 2: Estimated Physical Properties of 7-Methyl-9-Nitro-4,5-Dihydro-1,4-Benzoxazepin-3(2H)-One

| Property | Value | Notes |

|---|---|---|

| Appearance | Likely a crystalline solid | Based on similar benzoxazepine derivatives |

| PSA (Polar Surface Area) | Approximately 87.64 Ų | Calculated based on molecular structure |

| LogP | Approximately 1.25 | Estimated octanol-water partition coefficient |

| Melting Point | Not specifically reported | Requires experimental determination |

| Boiling Point | Not specifically reported | Requires experimental determination |

The compound's nitro and methyl substituents likely influence its solubility profile, with potential solubility in polar organic solvents such as acetonitrile, dichloromethane, and DMSO.

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometric analysis of 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one would likely show a molecular ion peak at m/z 222, corresponding to the molecular weight of the compound. Fragmentation patterns might include:

-

Loss of the nitro group (NO₂) resulting in a fragment at m/z 176

-

Fragmentation of the heterocyclic ring, yielding various characteristic fragments

-

Loss of CO from the carbonyl group producing a fragment at m/z 194

Exact mass measurements would be expected to yield a value close to 222.0641, based on the precise isotopic masses of the constituent atoms.

Infrared Spectroscopy

Characteristic IR absorption bands for 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one would likely include:

-

NH stretching at approximately 3300-3400 cm⁻¹

-

C=O stretching at approximately 1650-1700 cm⁻¹

-

NO₂ asymmetric and symmetric stretching at approximately 1520-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively

-

Aromatic C=C stretching at approximately 1450-1600 cm⁻¹

-

C-O stretching at approximately 1100-1250 cm⁻¹

These predictions are based on typical absorption frequencies for the functional groups present in the molecule .

Biological and Pharmacological Properties

Structure-Activity Relationships

The benzoxazepine scaffold represents an important pharmacophore in medicinal chemistry. The presence of both nitrogen and oxygen atoms in the seven-membered ring creates opportunities for hydrogen bonding interactions with biological targets. The nitro group at position 9 likely influences the electronic properties of the molecule, potentially affecting its binding affinity and biological activity .

The methyl substituent at position 7 may contribute to the lipophilicity of the compound, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Structure-activity relationship studies of related benzoxazepines have demonstrated that modifications to substituents can significantly impact biological activities .

Anticancer Activity

Benzoxazepines have been investigated for their potential anticancer properties. A study described in search result reported that substituted 1,5-dihydro-4,1-benzoxazepine derivatives demonstrated inhibition against HER2, a protein involved in certain types of cancer. Similar mechanisms might be relevant for 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, though specific studies would be needed to confirm this activity .

Enzyme Inhibition

Certain benzoxazepine derivatives have shown inhibitory activity against various enzymes. The nitro group in 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one might contribute to such inhibitory activities through electronic effects or specific interactions with enzyme active sites .

Receptor Interactions

Related heterocyclic compounds have demonstrated activity as receptor ligands. For example, benzoxazin-3-one derivatives have been investigated as mineralocorticoid receptor antagonists as mentioned in search result . The structural similarity suggests that 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one might interact with certain receptor systems, though specific studies would be required to identify relevant targets .

Toxicological Considerations

Research Applications and Future Directions

Current Research Context

7-Methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one appears in research contexts primarily as a chemical intermediate or as part of structure-activity relationship studies. The compound's unique structural features make it valuable for exploring the chemical space around the benzoxazepine scaffold.

Analytical Considerations

For researchers working with 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, several analytical considerations are important:

-

Purity assessment using HPLC, GC-MS, or other chromatographic techniques

-

Structural confirmation using advanced NMR techniques, such as 2D experiments (COSY, HSQC, HMBC)

-

Stability studies under various conditions, particularly important due to the presence of the nitro group

-

Development of sensitive and specific detection methods for biological or environmental samples

These analytical approaches are essential for ensuring the quality and reliability of research involving this compound .

Comparison with Related Compounds

Structural Analogues

Several structurally related compounds appear in the search results, providing context for understanding 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. Table 3 presents a comparison of key parameters for these analogues.

Table 3: Comparison of 7-Methyl-9-Nitro-4,5-Dihydro-1,4-Benzoxazepin-3(2H)-One with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | 697234-10-9 | C₁₀H₁₀N₂O₄ | 222.2 | Reference compound |

| 7-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one | 21228-43-3 | C₉H₈N₂O₄ | 208.17 | Lacks methyl group; nitro at position 7; carbonyl at position 5 |

| 7-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | 712158 (PubChem CID) | C₉H₈N₂O₄ | 208.17 | Lacks methyl group; nitro at position 7 |

| 3,4-dihydro-5-nitro-2H-1,4-Benzoxazine | 137469-90-0 | C₈H₈N₂O₃ | 180.16 | Six-membered heterocyclic ring; nitro at position 5 |

These structural analogues share certain features with 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, but differ in the position of substituents or the size of the heterocyclic ring. These differences likely result in distinct chemical reactivity and biological activity profiles .

Functional Group Effects

The positioning of the nitro and methyl groups in 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has important implications for its properties:

These electronic and steric effects contribute to the unique properties of 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one compared to its structural analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume